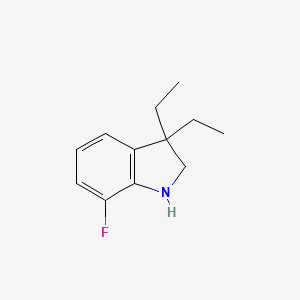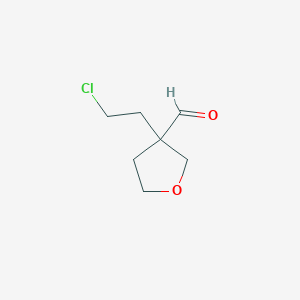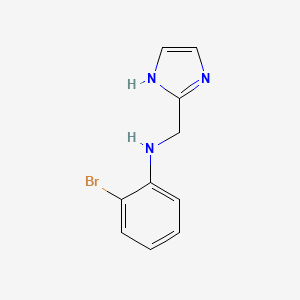
2-bromo-N-(1H-imidazol-2-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-(1H-imidazol-2-ylmethyl)aniline is a chemical compound with the molecular formula C10H10BrN3 It is characterized by the presence of a bromine atom attached to an aniline ring, which is further substituted with an imidazole group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1H-imidazol-2-ylmethyl)aniline typically involves the reaction of 2-bromoaniline with imidazole derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-(1H-imidazol-2-ylmethyl)aniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The imidazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of reduced imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-(1H-imidazol-2-ylmethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving imidazole-containing enzymes.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(1H-imidazol-2-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, thereby inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoaniline: Lacks the imidazole group, making it less versatile in biological applications.
N-(1H-Imidazol-2-ylmethyl)aniline: Lacks the bromine atom, affecting its reactivity and interaction with molecular targets.
Uniqueness
2-Bromo-N-(1H-imidazol-2-ylmethyl)aniline is unique due to the presence of both the bromine atom and the imidazole group. This dual functionality enhances its reactivity and allows for a broader range of applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C10H10BrN3 |
|---|---|
Molekulargewicht |
252.11 g/mol |
IUPAC-Name |
2-bromo-N-(1H-imidazol-2-ylmethyl)aniline |
InChI |
InChI=1S/C10H10BrN3/c11-8-3-1-2-4-9(8)14-7-10-12-5-6-13-10/h1-6,14H,7H2,(H,12,13) |
InChI-Schlüssel |
UFBVFGXLXLPFBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NCC2=NC=CN2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


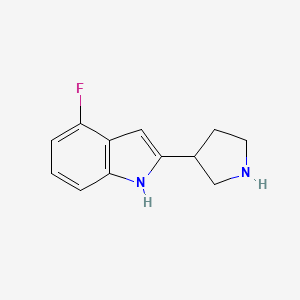
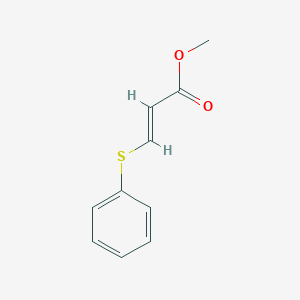


![1-[2-Chloro-4-(chloromethyl)phenyl]-4-(trifluoromethyl)piperidine hydrochloride](/img/structure/B13227300.png)
![2-{4-[(1-Cyclopropylethyl)amino]phenyl}ethan-1-ol](/img/structure/B13227308.png)
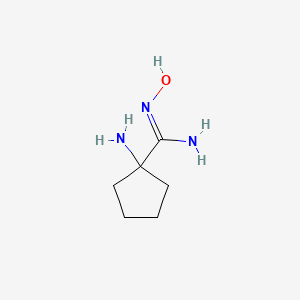
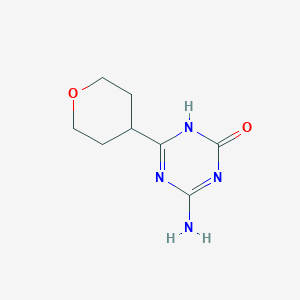
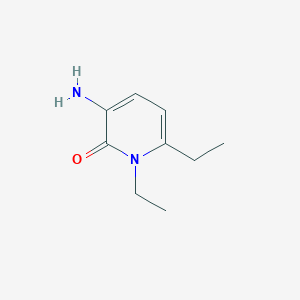
![(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanol](/img/structure/B13227337.png)
![3-[3-(1-Methyl-1H-pyrrol-2-yl)-[1,2,4]oxadiazol-5-yl]-piperidine](/img/structure/B13227349.png)
![4-(4-Ethylphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13227362.png)
